molecular formula C9H17BrO B13226135 3-(3-Bromo-2-methylpropyl)oxane

3-(3-Bromo-2-methylpropyl)oxane

Katalognummer: B13226135
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: XXZKFGDEDKDCPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-2-methylpropyl)oxane is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a methylpropyl group, which is further connected to an oxane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)oxane typically involves the bromination of 2-methylpropyl oxane. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-2-methylpropyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-2-methylpropyl)oxane is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-2-methylpropyl)oxane involves its interaction with specific molecular targets, leading to the formation of covalent bonds or the alteration of existing chemical structures. The bromine atom plays a crucial role in these interactions, facilitating the formation of new bonds or the cleavage of existing ones. The pathways involved in these reactions are typically dependent on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-methylpropyl oxane
  • 2-Bromo-3-methylpropyl oxane
  • 3-(2-Bromoethyl)oxane

Uniqueness

3-(3-Bromo-2-methylpropyl)oxane is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. This compound’s ability to undergo selective substitution, oxidation, and reduction reactions makes it a valuable tool in various research and industrial applications .

Eigenschaften

Molekularformel

C9H17BrO

Molekulargewicht

221.13 g/mol

IUPAC-Name

3-(3-bromo-2-methylpropyl)oxane

InChI

InChI=1S/C9H17BrO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3

InChI-Schlüssel

XXZKFGDEDKDCPB-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCCOC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.